1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Advanced Applications
1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Advanced Applications
Executive Summary
The compound 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea (CAS: 13238-64-7)[] represents a highly specialized molecular architecture that converges two privileged pharmacophores: a rhodanine (2-thioxo-4-thiazolidinone) core and a phenylurea moiety. While rhodanine derivatives are historically recognized as "frequent hitters" in high-throughput biological screening, functionalizing the N3 position with a phenylurea group transforms the scaffold into a highly specific ligand[2]. This functionalization dramatically alters the electronic landscape of the molecule, introducing a dense network of hydrogen bond donors and acceptors alongside a soft Lewis base (the thiocarbonyl group).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the mechanistic causality behind its synthesis, profile its physicochemical behavior, and provide self-validating protocols for its application in drug discovery and advanced potentiometric chemosensors[3].
Structural and Physicochemical Profiling
Understanding the physicochemical behavior of this compound is critical for predicting its solubility, reactivity, and binding affinity. The molecule features an N-N bond connecting the thiazolidine ring to the urea group, creating a unique conformational rigidity due to the adjacent carbonyl and thiocarbonyl steric bulk.
Table 1: Key Physicochemical Parameters and Causality
| Parameter | Value | Causality / Functional Significance |
| Molecular Formula | C₁₀H₉N₃O₂S₂ | Defines the stoichiometric foundation and elemental composition. |
| Molecular Weight | 267.33 g/mol | Falls well within Lipinski’s Rule of 5, optimizing it for small-molecule drug design and membrane permeability. |
| Hydrogen Bond Donors | 2 (Urea NH groups) | Critical for target kinase binding and structural alignment during metal ionophore chelation. |
| Hydrogen Bond Acceptors | 4 (O and S atoms) | Enhances dipole-dipole interactions in polar protic environments, dictating solvent selection during synthesis. |
| Reactive Centers | C=S, C=O, NH-CO-NH | The thiocarbonyl sulfur acts as a soft Lewis base, enabling high-affinity complexation with soft heavy metals (e.g., Ag⁺, Cu²⁺)[2]. |
Synthetic Methodology and Mechanistic Causality
The synthesis of 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea relies on the nucleophilic addition of an amine to an isocyanate. Specifically, it involves the reaction of 3-amino-2-thioxo-4-thiazolidinone (3-aminorhodanine, CAS: 1438-16-0)[4] with phenyl isocyanate (CAS: 103-71-9)[5].
Mechanistic Insight: The N3-amino group of 3-aminorhodanine exhibits the "alpha-effect." Because it is adjacent to the amide nitrogen of the thiazolidine ring, the lone pair repulsion increases its ground-state energy, making it a surprisingly strong nucleophile despite the electron-withdrawing nature of the adjacent ring carbonyl. This allows it to readily attack the highly electrophilic central carbon of the phenyl isocyanate, passing through a dipolar transition state before a rapid proton transfer yields the stable urea linkage[6].
Workflow and mechanistic pathway for the anhydrous synthesis of the target phenylurea derivative.
Advanced Applications: Therapeutics and Chemosensors
Pharmacological Potential
Rhodanine derivatives are heavily investigated as antimicrobial agents, aldose reductase inhibitors, and anti-diabetic compounds (analogous to thiazolidinediones like pioglitazone). The addition of the phenylurea moiety introduces a known kinase-binding pharmacophore. The urea group can form bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets, while the rhodanine core occupies the hydrophobic specificity pockets[3].
Ion-Selective Electrodes (ISEs) and Chemosensors
Recent advancements have positioned rhodanine derivatives as elite ionophores for environmental monitoring[2]. According to Hard-Soft Acid-Base (HSAB) theory, the thiocarbonyl (C=S) sulfur is a "soft" base. It exhibits extreme selectivity for "soft" heavy metal cations, particularly Silver (Ag⁺), Copper (Cu²⁺), and Mercury (Hg²⁺). The adjacent urea group acts synergistically, providing a secondary coordination sphere that stabilizes the metal complex via hydrogen bonding, translating the binding event into a measurable potentiometric or fluorometric signal[3].
Coordination logic of the rhodanine-phenylurea ionophore in heavy metal potentiometric sensing.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.
Protocol A: Anhydrous Synthesis and Isolation
Causality Check: Why use anhydrous THF instead of ethanol? While ethanol is a common solvent for rhodanine condensations, it contains a highly nucleophilic hydroxyl group that will outcompete the 3-aminorhodanine, reacting with phenyl isocyanate to form ethyl N-phenylcarbamate. Anhydrous THF ensures the isocyanate remains intact for the target N-N coupling.
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Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Purge with dry Nitrogen (N₂) for 15 minutes.
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Dissolution: Dissolve 10 mmol (1.48 g) of 3-aminorhodanine[4] in 30 mL of anhydrous THF under continuous stirring.
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Addition: Cool the reaction mixture to 0°C using an ice bath. Add 11 mmol (1.2 mL) of phenyl isocyanate[5] dropwise over 10 minutes using a pressure-equalizing dropping funnel.
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Reaction: Remove the ice bath and heat the mixture to a gentle reflux (65°C) for 4 hours.
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In-Process Validation (TLC): Spot the mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 6:4). The disappearance of the 3-aminorhodanine spot (UV active, stains brown with iodine) confirms reaction completion.
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Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to remove unreacted isocyanate and symmetric diphenylurea byproducts.
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Final Validation (FTIR): Perform an FTIR analysis of the recrystallized product. Self-Validation: The total disappearance of the intense isocyanate -N=C=O stretch at ~2270 cm⁻¹ and the emergence of a new urea carbonyl stretch at ~1650 cm⁻¹ alongside the rhodanine carbonyl at ~1730 cm⁻¹ confirms the formation of the target compound.
Protocol B: Fabrication of a Potentiometric Ion-Selective Electrode (ISE)
Causality Check: Why use o-NPOE as a plasticizer? The highly polar nature of the rhodanine-urea complex requires a polar plasticizer like o-nitrophenyloctyl ether (o-NPOE) to ensure adequate solubility of the ionophore within the hydrophobic PVC matrix, preventing crystallization and subsequent signal drift over time[3].
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Membrane Cocktail Preparation: In a glass vial, dissolve 3.0 mg of the synthesized 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea (Ionophore), 33.0 mg of high-molecular-weight PVC, 63.0 mg of o-NPOE, and 1.0 mg of Sodium tetraphenylborate (NaTPB, lipophilic additive) in 3 mL of THF.
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Casting: Pour the cocktail into a glass ring (20 mm diameter) resting on a smooth glass plate.
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Evaporation: Cover with a filter paper to allow slow evaporation of THF over 24 hours at room temperature, yielding a transparent, flexible membrane (~0.1 mm thick).
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Electrode Assembly: Cut a 7 mm disk from the membrane and glue it to the tip of a PVC tube using a THF/PVC slurry. Fill the tube with an internal reference solution (0.01 M CuCl₂ or AgNO₃, depending on the target).
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Validation (Nernstian Calibration): Condition the electrode in a 10⁻³ M target ion solution for 12 hours. Measure the electromotive force (EMF) against a Ag/AgCl reference electrode across a concentration range of 10⁻¹ to 10⁻⁸ M. Self-Validation: A linear response with a slope of ~29.5 mV/decade (for Cu²⁺) or ~59.1 mV/decade (for Ag⁺) validates the successful coordination and function of the sensor[2].
References
- The use of rhodanine derivative compounds as sensor materials in different analytical techniques ResearchG
- The synthesis, sensor and biological properties of two novel rhodanine derivative molecules Journal of the Indian Chemical Society (via ResearchG
- 3-Aminorhodanine | C3H4N2OS2 | CID 74033 PubChem - NIH
- Hazardous Substances (Chemicals) Transfer Notice 2006 Victoria University of Wellington
- The preparation and reactions of some rhodanines ResearchG
- CAS 13238-64-7 (1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea) BOC Sciences
